![molecular formula C13H16ClNO3 B2923440 Ethyl 4-[(4-chlorobutanoyl)amino]benzoate CAS No. 139348-98-4](/img/structure/B2923440.png)
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate is a chemical compound with the CAS Number: 139348-98-4 . It has a molecular weight of 269.73 .
Molecular Structure Analysis
The molecular formula of this compound is C13H16ClNO3 . Its average mass is 269.724 Da and its monoisotopic mass is 269.081879 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.73 . The storage temperature for this compound is 28 C .Aplicaciones Científicas De Investigación
Precursor for Chiral Drugs
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a closely related compound, is utilized as a precursor for enantiopure intermediates in the production of chiral drugs, including statins, which are cholesterol-lowering agents. The asymmetric reduction of its precursor by biocatalysis highlights its significance in generating high-yield, enantiopure substances under mild conditions, presenting a promising approach for industrial production with over 99% enantiomeric excess. This process involves the use of novel carbonyl reductases from the yeast Pichia stipitis, indicating its potential in drug synthesis and the broader pharmaceutical industry (Q. Ye, P. Ouyang, Hanjie Ying, 2011).
Hydrogen-bonded Supramolecular Structures
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, another structurally similar compound, demonstrates the capability to form hydrogen-bonded supramolecular structures in various dimensions. This characteristic is significant for the development of new materials with potential applications in nanotechnology, molecular electronics, and pharmaceuticals by facilitating complex molecular architectures through non-covalent interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Antioxidant and Antimicrobial Activities
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through its synthesis and structural elucidation, has shown to possess antioxidant and antimicrobial activities. This highlights its potential use in developing new therapeutic agents that could combat oxidative stress and microbial infections. The structural confirmation by X-ray diffraction and the evaluation of its biological activities underscore its relevance in medicinal chemistry and drug development (A. D. Kumar, S. Naveen, H. K. Vivek, M. Prabhuswamy, N. K. Lokanath, K. Kumar, 2016).
Gastroprotective Activity
Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate exhibits significant gastroprotective effects against ethanol-induced gastric mucosal ulcer in rats. Its effects are attributed to antioxidant activity, enhanced gastric wall mucus, increased pH level of gastric contents, and up-regulation of protective proteins, showcasing its potential as a therapeutic agent for treating gastric ulcers and related gastrointestinal disorders (M. F. Halabi, R. M. Shakir, Daleya Abdulaziz Bardi, N. S. Al-Wajeeh, Abdulwali Ablat, P. Hassandarvish, Maryam Hajrezaie, A. Norazit, M. Abdulla, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-5-7-11(8-6-10)15-12(16)4-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYYQGITAGONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
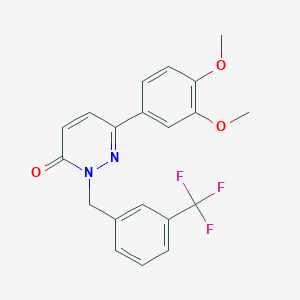

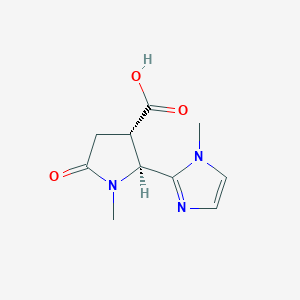
![6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)
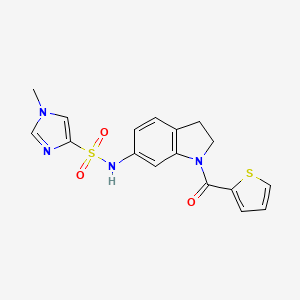
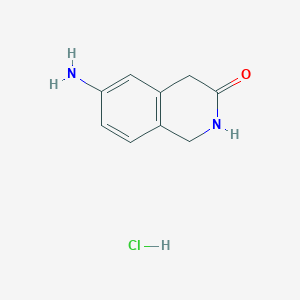
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

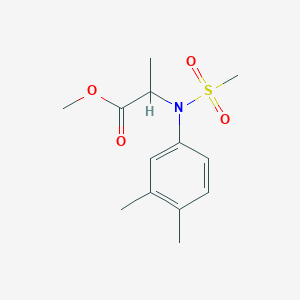
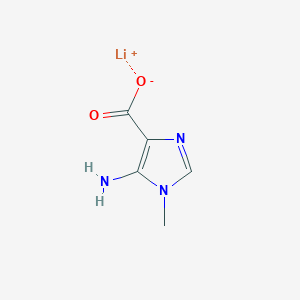
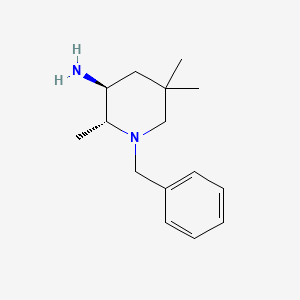
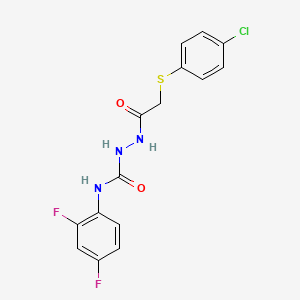
![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

